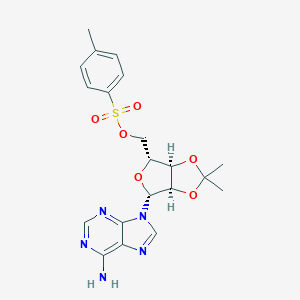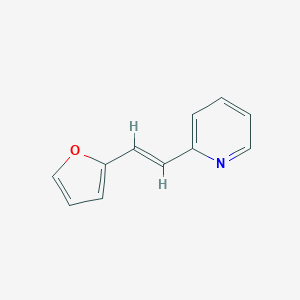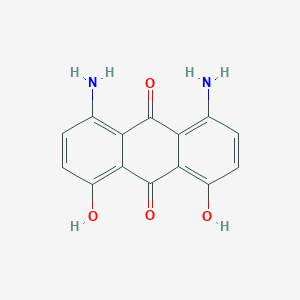![molecular formula C10H16 B106078 (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 18383-34-1](/img/structure/B106078.png)
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Vue d'ensemble
Description
“(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as (+)-Bornylene .
Synthesis Analysis
There are several papers related to the synthesis of similar compounds. For instance, a paper discusses the enantioselective synthesis of (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol . Another paper presents the conformational analysis of (1R,4S,7S)-7-[®-1,2-Butadienyl]-1-methyl-bicyclo[2.2.1]hept-2-ene .Molecular Structure Analysis
The molecular structure of “(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” can be analyzed using various techniques. The compound has a molecular weight of 136.23 g/mol . The InChI code for the compound is 1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving “(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene” can be complex. A paper discusses the synthesis of (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol, which might involve similar reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 136.23 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 136.125200510 g/mol .Applications De Recherche Scientifique
Hypotensive and Bradycardiac Activities
- A study by Ranise et al. (1982) explored the synthesis of derivatives from 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene, including compounds that demonstrated significant hypotensive and bradycardiac activities in rats, alongside weak infiltration anesthesia and antiarrhythmic activity in mice. This research suggests potential medical applications in cardiovascular therapy.
Circularly Polarized Luminescence (CPL) Spectra
- Longhi et al. (2013) conducted a study involving UV, circular dichroism (CD), fluorescence, and CPL spectra of related [2.2.1] bicyclic compounds, including variants of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. Their work provides insights into the electronic properties of these compounds, which could be valuable in optical applications and materials science.
Synthesis of Chiral Organotin Reagents
- Helliwell, Thomas, and Townsend (2002) explored the synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor derivatives. This research contributes to the development of chiral reagents in organometallic chemistry and has implications for asymmetric synthesis.
Formation of Quasiphosphonium Salt
- Bogdanov et al. (2006) studied the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with hexaethyltriamidophosphite, leading to the formation of a stable quasiphosphonium salt. This finding is significant for the development of new compounds in organic synthesis and materials science.
Cyclopentadienyl Ligands from the Chiral Pool
- Quindt et al. (2002) reported the synthesis of optically active cyclopentadienyl ligands from camphor-derived pentafulvene. The study provides valuable information on the development of novel ligands for use in asymmetric catalysis and organometallic chemistry.
Propriétés
IUPAC Name |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRLSJNTMLPPK-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene | |
CAS RN |
18383-34-1 | |
| Record name | Bornylene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BORNYLENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDU5643I0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



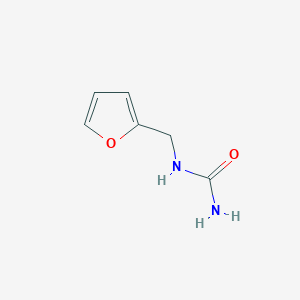
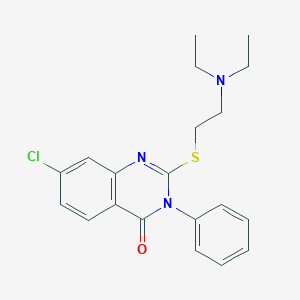
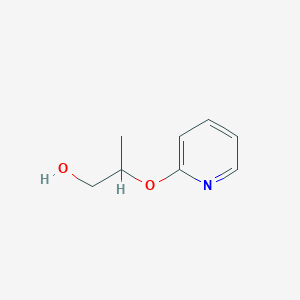
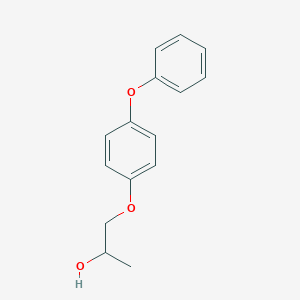
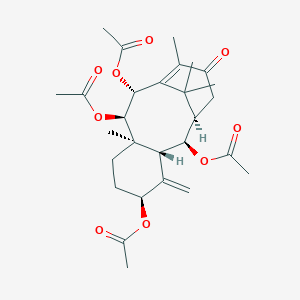
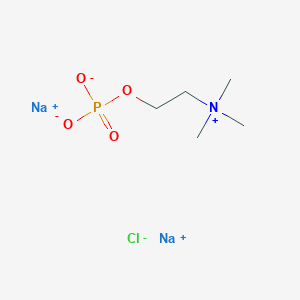
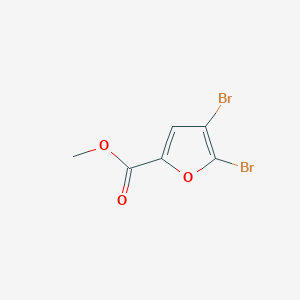
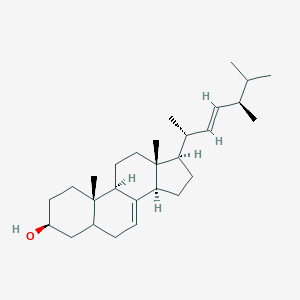
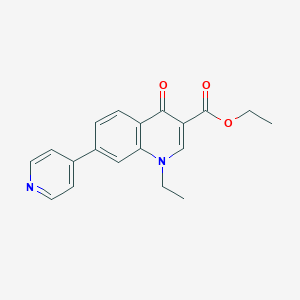
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
